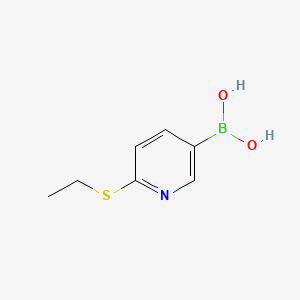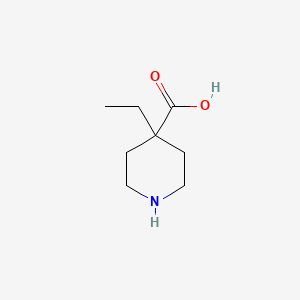
(6-(Ethylthio)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Ethylthio)pyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethylthio group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions:
Metal-Halogen Exchange: One common method involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates.
Directed Ortho-Metallation: Another method is the metal-hydrogen exchange of the corresponding substituted pyridine under directed ortho-metallation conditions, followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: This method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.
[4+2] Cycloaddition: This method involves a cycloaddition reaction to introduce the boronic acid group.
Industrial Production Methods: Industrial production methods for (6-(Ethylthio)pyridin-3-yl)boronic acid typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced, especially at the boronic acid group, to form boranes.
Substitution: It can participate in substitution reactions, such as nucleophilic substitution at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: (6-(Ethylthio)pyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Enzyme Inhibitors: The compound is used in the development of enzyme inhibitors, particularly those targeting kinases and other enzymes involved in disease pathways.
Receptor Antagonists: It is also used in the synthesis of receptor antagonists for therapeutic applications.
Industry:
作用機序
The mechanism of action of (6-(Ethylthio)pyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond . The ethylthio group can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .
類似化合物との比較
3-Pyridinylboronic acid: Lacks the ethylthio group, making it less electron-rich compared to (6-(Ethylthio)pyridin-3-yl)boronic acid.
4-Pyridinylboronic acid: Substituted at the 4-position, leading to different reactivity and steric properties.
2-Pyridinylboronic acid: Substituted at the 2-position, which can affect the coordination chemistry and reactivity.
Uniqueness: The presence of the ethylthio group at the 6-position in this compound makes it unique by enhancing its electron-donating properties and influencing its reactivity in cross-coupling reactions. This can lead to higher yields and selectivity in the formation of carbon-carbon bonds compared to other pyridinylboronic acids .
特性
IUPAC Name |
(6-ethylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2S/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWOZVPKBACUKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-38-6 |
Source


|
| Record name | 2-Ethylthiopyridine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)









![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)
